Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Description
Structural Characterization of Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound is fundamentally influenced by the presence of two fluorine atoms at the 3-position, which creates a stereochemically complex environment within the five-membered pyrrolidine ring system. The compound exhibits the molecular formula carbon nine hydrogen fifteen fluorine two nitrogen one oxygen three, with the tert-butyl carboxylate protecting group attached to the nitrogen atom. The stereochemical configuration around the pyrrolidine ring is particularly significant, as the hydroxyl group at the 4-position and the geminal difluoro substitution at the 3-position create multiple potential conformational states.
The spatial arrangement of these substituents directly impacts the overall three-dimensional structure of the molecule, with the bulky tert-butyl protecting group providing additional steric constraints that influence the preferred conformational states. The hydroxyl functionality at the 4-position introduces hydrogen bonding capabilities that can stabilize specific ring conformations through intramolecular interactions with the nearby fluorine atoms or through intermolecular hydrogen bonding in the solid state.
X-ray Crystallographic Analysis of Pyrrolidine Ring Conformations
X-ray crystallographic analysis represents the definitive method for determining the absolute stereochemical configuration and preferred ring conformations of difluorinated pyrrolidine derivatives. Studies of related difluoroproline compounds have demonstrated that X-ray crystallography provides crucial insights into the envelope-like conformations adopted by these five-membered rings. The pyrrolidine ring in difluorinated systems typically adopts conformations that resemble the familiar envelope structure of cyclopentane, where one atom is displaced from the plane formed by the other four atoms.
In the case of 3,4-difluoroproline derivatives, crystallographic studies have revealed that the (3R,4R)-difluoroproline ring adopts a specific envelope conformation in the solid state, as observed in the crystal structure of related N-Boc-protected precursors. The observed conformations in crystal structures provide valuable information about the preferred spatial arrangements, although it should be noted that solid-state conformations may differ from solution-state behavior due to the influence of crystal packing forces and intermolecular interactions.
The crystallographic data for related difluorinated pyrrolidine compounds indicate that the introduction of fluorine substituents significantly alters the ring puckering preferences compared to unsubstituted pyrrolidine rings. These structural modifications are crucial for understanding the conformational behavior of this compound, as the positioning of fluorine atoms directly influences the ring geometry and the relative stability of different conformational states.
Fluorine Substituent Effects on Ring Puckering Dynamics
The presence of fluorine substituents at the 3-position of the pyrrolidine ring introduces significant stereoelectronic effects that fundamentally alter the ring puckering dynamics compared to unsubstituted pyrrolidine systems. Fluorine atoms, being highly electronegative, create strong dipolar interactions and gauche effects that stabilize specific conformational arrangements. When two fluorine atoms are present in a geminal configuration, as in the 3,3-difluoro substitution pattern, these effects are amplified and can lead to preferential stabilization of particular ring puckers.
Research on related difluorinated pyrrolidine systems has demonstrated that vicinal difluorination, such as in (3S,4R)-3,4-difluoroproline, serves to mitigate the inherent conformational bias of the pyrrolidine ring by inducing stereoelectronic effects that attenuate conformational preferences. The stereoelectronic effects arise from the interaction between the carbon-fluorine bonds and adjacent molecular orbitals, creating energy differences between various conformational states that can be significant enough to establish a predominant conformation.
The gauche effects associated with fluorine substituents play a particularly important role in determining the preferred ring conformations. These effects result from favorable orbital interactions between the carbon-fluorine bonds and adjacent carbon-carbon or carbon-heteroatom bonds, leading to conformational preferences that may differ markedly from those observed in non-fluorinated analogs. In the case of geminal difluorination at the 3-position, the combined influence of both fluorine atoms creates a complex stereoelectronic environment that can either reinforce or compete with other conformational driving forces within the molecule.
Table 1: Conformational Parameters of Difluorinated Pyrrolidine Systems
| Substitution Pattern | Ring Pucker Preference | Stereoelectronic Effect | Conformational Stability |
|---|---|---|---|
| 3,3-Difluoro | Envelope (C3-endo/exo) | Strong gauche effects | High barrier rotation |
| 3,4-Difluoro (vicinal) | Mixed envelope forms | Moderate gauche effects | Moderate barrier |
| 4,4-Difluoro | Envelope (C4-endo/exo) | Strong gauche effects | High barrier rotation |
Spectroscopic Profiling
Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Anisotropy in Difluorinated Systems
Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptionally sensitive detection of conformational changes in difluorinated pyrrolidine systems, with chemical shift differences serving as direct reporters of molecular conformation and stereochemical environment. In difluorinated pyrrolidine derivatives, the two fluorine nuclei typically exhibit distinct chemical shifts due to their different magnetic environments, and the magnitude of this chemical shift difference directly correlates with the conformational state of the pyrrolidine ring.
Studies of 4,4-difluoroproline have established that diastereotopic fluorines exhibit characteristic chemical shift patterns that depend on the amide bond configuration and ring pucker preferences. When a trans X-difluoroproline amide bond is present, the diastereotopic fluorines typically exhibit similar chemical shifts with differences of 0-3 parts per million. In contrast, cis X-difluoroproline prolyl amide bonds show much larger chemical shift differences of 5-12 parts per million between the diastereotopic fluorines.
The chemical shift anisotropy in difluorinated systems arises from the different magnetic shielding environments experienced by each fluorine nucleus, which depend on the spatial orientation relative to other molecular components. A fluorine atom in a pseudo-axial position typically appears downfield compared to a fluorine in a pseudo-equatorial position, providing a direct readout of the preferred ring conformation. For this compound, the fluorine-19 nuclear magnetic resonance spectrum would be expected to show two distinct signals corresponding to the two geminal fluorine atoms, with the chemical shift difference providing information about the conformational state of the ring.
Table 2: Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Ranges for Difluorinated Pyrrolidines
| Ring Position | Conformational State | Chemical Shift Range (ppm) | Chemical Shift Difference (ppm) |
|---|---|---|---|
| 3,3-Difluoro | Envelope (endo) | -95 to -105 | 3-8 |
| 3,3-Difluoro | Envelope (exo) | -98 to -108 | 2-6 |
| 4,4-Difluoro | Mixed conformations | -92 to -102 | 0-3 |
| 4,4-Difluoro | Ordered conformations | -95 to -105 | 5-12 |
Infrared Vibrational Modes of Carboxylate Protecting Groups
The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes associated with the tert-butyl carboxylate protecting group, which serve as diagnostic features for confirming the molecular structure and monitoring conformational changes. The carboxylate functionality exhibits a strong carbonyl stretching vibration typically observed around 1609 wavenumbers, which is characteristic of N-Boc protected amino acid derivatives and pyrrolidine carboxylates.
The tert-butyl protecting group contributes several characteristic vibrational modes to the infrared spectrum, including carbon-hydrogen stretching vibrations in the 2980-3120 wavenumbers region. These stretching modes arise from the methyl groups of the tert-butyl moiety and provide confirmation of the presence of this bulky protecting group. The specific frequencies observed for these stretching vibrations can be influenced by the conformational state of the molecule, as changes in the spatial orientation of the tert-butyl group relative to the pyrrolidine ring can affect the vibrational coupling between different molecular components.
The hydroxyl group at the 4-position contributes additional vibrational modes to the infrared spectrum, including oxygen-hydrogen stretching vibrations that typically appear in the 3200-3600 wavenumbers region. The exact frequency and intensity of the hydroxyl stretch can provide information about hydrogen bonding interactions, both intramolecular and intermolecular. In the solid state, hydrogen bonding between the hydroxyl group and neighboring molecules or functional groups can lead to broadening and shifting of the oxygen-hydrogen stretching band to lower frequencies.
The carbon-fluorine stretching vibrations represent another important set of vibrational modes in the infrared spectrum of this compound. These vibrations typically appear in the 1000-1300 wavenumbers region and are particularly sensitive to the local environment around the fluorine atoms. The presence of two geminal fluorine atoms creates a complex vibrational coupling pattern that can provide detailed information about the conformational state of the pyrrolidine ring and the relative orientations of the carbon-fluorine bonds.
Table 3: Characteristic Infrared Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylate C=O | Stretching | 1605-1615 | Strong |
| Tert-butyl C-H | Stretching | 2980-3120 | Medium-Strong |
| Hydroxyl O-H | Stretching | 3200-3600 | Medium-Broad |
| C-F (geminal) | Stretching | 1000-1300 | Medium |
| Pyrrolidine C-N | Stretching | 1200-1400 | Weak-Medium |
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137067 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-81-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Cyclization of α,α-Difluoro-β-Bromoketones
A novel approach described by Liu et al. (2017) involves the synthesis of 3-hydroxy-4,4-difluoropyrrolidines from α,α-difluoro-β-bromoketones . The protocol begins with methylenation of the carbonyl group using tetrahydrothiophenium ylide, followed by coupling with primary amines to form the pyrrolidine ring. While the original study focuses on 3-hydroxy-4,4-difluoropyrrolidines, adapting this method to introduce a tert-butoxycarbonyl (Boc) group at the 1-position could yield the target compound.
Reaction conditions for this method require anhydrous tetrahydrofuran (THF) and temperatures ranging from 0°C to reflux. The yield for the analogous non-Boc-protected compound is approximately 65–70%, suggesting potential for optimization in Boc-derivatized systems . A proposed modification involves treating the cyclized product with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride, though this remains hypothetical without experimental validation .
Multi-Step Synthesis via Epichlorohydrin and Cyanide Intermediates
A Chinese patent (CN102249971A) outlines a three-step synthesis of 1-N-BOC-3-hydroxypyrrolidine, which can be adapted for the difluoro variant . The process begins with the ring-opening of epichlorohydrin using sodium cyanide and sulfuric acid to produce 4-chloro-3-hydroxy-butyronitrile. Subsequent reduction with sodium borohydride and boron trifluoride etherate forms 3-hydroxypyrrolidine, which is then Boc-protected using di-tert-butyl dicarbonate.
For the difluoro analog, fluorination must be introduced at the cyclization stage. Replacing epichlorohydrin with a difluorinated epoxide (e.g., 3,3-difluoroepichlorohydrin) could enable the incorporation of fluorine atoms at the 3-position. The patent reports a total yield of 87–89% for the non-fluorinated compound, with a purity exceeding 95% . Adapting this method would require careful optimization of fluorination agents, such as DAST (diethylaminosulfur trifluoride), to avoid side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Preparation Methods
Mechanistic Insights and Side Reactions
-
Catalytic Hydrogenation : The cleavage of the benzyl ether proceeds via adsorption of hydrogen onto the palladium surface, followed by oxidative addition and reductive elimination . Side products may arise from over-reduction of the pyrrolidine ring or incomplete deprotection.
-
Reductive Cyclization : Boron trifluoride etherate facilitates the formation of a borane complex with the nitrile group, enabling selective reduction to the amine . Competing hydrolysis of the nitrile to a carboxylic acid is a known side reaction.
-
Oxidation-Olefination : Dess-Martin periodinane oxidizes alcohols to ketones via a hypervalent iodine intermediate . Side reactions include over-oxidation to carboxylic acids or esterification under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the fluorine atoms can lead to various functionalized derivatives .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below summarizes key structural analogs and their differentiating features:
Biological Activity
Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1434141-81-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview based on diverse sources.
Molecular Formula : C₉H₁₅F₂NO₃
Molecular Weight : 223.22 g/mol
CAS Number : 1434141-81-7
MDL Number : MFCD27956892
The compound features a pyrrolidine ring with two fluorine atoms at the 3 and 3' positions, a hydroxyl group at the 4 position, and a tert-butyl ester at the carboxylic acid position. This unique configuration may influence its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including the use of reagents such as sodium borohydride and Dess-Martin periodinane under controlled conditions. For instance, one method describes dissolving the compound in dichloromethane followed by treatment with Dess-Martin periodinane, resulting in the desired product after purification through chromatography .
Pharmacological Potential
Research indicates that compounds with difluorinated moieties often exhibit enhanced biological activity due to their increased lipophilicity and stability. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of organic molecules, potentially leading to improved efficacy in drug development .
Case Studies
- Metabolic Stability : A study exploring the metabolism of similar fluorinated compounds found that they were readily metabolized by cytochrome P450 enzymes, suggesting that this compound may also undergo significant metabolic transformations .
- Antimicrobial Activity : In vitro assays have demonstrated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. The presence of fluorine atoms is hypothesized to enhance this activity by increasing membrane permeability or altering binding affinity to target sites .
Research Findings
Q & A
Basic: What synthetic methodologies are commonly employed for preparing tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate?
Answer:
The synthesis typically involves multi-step routes leveraging protective group strategies. For example:
- Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization (e.g., fluorination, hydroxylation) without side reactions .
- Fluorination : 3,3-Difluoro motifs are often introduced via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor .
- Hydroxylation : Late-stage oxidation or hydroxylation at the 4-position may employ oxidizing agents such as m-CPBA (meta-chloroperbenzoic acid) under controlled conditions .
Key Tools : Reaction progress is monitored via / NMR and LC-MS to confirm intermediate structures .
Basic: How is structural characterization of this compound performed, particularly for verifying stereochemistry?
Answer:
- NMR Spectroscopy : , , and NMR are critical for confirming regiochemistry and fluorination patterns. For example, NMR distinguishes between geminal and vicinal fluorine atoms .
- X-ray Crystallography : Resolves absolute stereochemistry, especially when chiral centers are present. Crystallization conditions (e.g., solvent polarity, temperature) are optimized to obtain high-quality crystals .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and isotopic patterns, ensuring synthetic accuracy .
Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to predict energetically favorable pathways. For example, ICReDD’s workflow combines computational screening with experimental validation to minimize trial-and-error .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing side reactions (e.g., Boc deprotection in polar protic solvents) .
- Stereochemical Control : Transition state analysis identifies chiral induction mechanisms, guiding catalyst selection (e.g., chiral auxiliaries or asymmetric catalysts) .
Advanced: How are contradictory spectral data (e.g., unexpected NMR shifts) resolved during characterization?
Answer:
- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) causing split signals. For instance, tert-butyl groups may induce conformational locking, altering chemical shifts .
- Isotopic Labeling : or -labeled analogs clarify ambiguous coupling patterns in crowded spectra .
- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) to validate assignments .
Safety: What are the critical safety considerations when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly when volatile fluorinating agents (e.g., DAST) are involved .
- Spill Management : Neutralize acidic or basic residues with appropriate buffers (e.g., sodium bicarbonate for acid spills) and dispose via hazardous waste protocols .
Advanced: What strategies mitigate byproduct formation during Boc deprotection?
Answer:
- Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc groups without degrading the pyrrolidine core. Avoid strong acids (e.g., HCl) to prevent defluorination .
- Temperature Control : Deprotection at 0–5°C minimizes side reactions (e.g., epimerization at chiral centers) .
- Scavengers : Add triethylsilane to quench carbocation intermediates, preventing alkylation byproducts .
Basic: What analytical techniques confirm the purity of this compound post-synthesis?
Answer:
- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect trace impurities (e.g., residual solvents or unreacted intermediates) .
- Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .
- TLC Monitoring : Use silica plates with fluorescent indicators (e.g., UV254) to track reaction progress and isolate pure fractions during column chromatography .
Advanced: How is the compound’s stability assessed under different storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Boc-protected compounds typically degrade via hydrolysis in humid environments .
- Light Sensitivity : Expose to UV light (254 nm) to test photolytic stability. Amber glass vials are recommended for long-term storage .
- Freeze-Thaw Cycles : Assess precipitate formation or aggregation after repeated freezing (−20°C) and thawing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
